Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, a heterocyclic scaffold known for its bioactivity, particularly in modulating cytokine production and receptor interactions . Key structural features include:
Properties
IUPAC Name |
methyl 6-benzyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S.ClH/c1-26-21(25)18-15-9-10-23(12-14-6-3-2-4-7-14)13-17(15)28-20(18)22-19(24)16-8-5-11-27-16;/h2-8,11H,9-10,12-13H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVYZQWWURCCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Amide Bond Formation
The furan-2-carboxamido group is introduced via nucleophilic acyl substitution:
Reaction Protocol :
| Reagent/Condition | Role |
|---|---|
| Furan-2-carbonyl chloride | Acylating agent |
| Diisopropylethylamine (DIPEA) | Base (scavenges HCl) |
| Dichloromethane (DCM) | Solvent |
| Temperature | 0°C → RT, 5 h |
Key Data :
- Reaction efficiency depends on the electron-withdrawing nature of the furan ring, which enhances electrophilicity of the carbonyl.
- Typical yields: 80–85% after column chromatography .
Ester Hydrolysis
The methyl ester undergoes base-catalyzed hydrolysis to form the carboxylic acid derivative:
| Parameter | Value |
|---|---|
| NaOH concentration | 50% aqueous |
| Solvent | Ethanol/THF |
| Temperature | Reflux, 17 h |
| Workup | Acidification (HCl) → precipitation |
Outcome :
- Conversion to 3-carboxylic acid (pKa ~4.2–4.5).
- Yields: 70–75% .
Salt Formation (Hydrochloride)
The free base is protonated using HCl gas or concentrated HCl in anhydrous solvents (e.g., diethyl ether):
| Step | Details |
|---|---|
| Neutral compound | Dissolved in dry DCM |
| HCl (gas) | Bubbled through solution |
| Precipitation | Filtered and washed with cold ether |
Amide Stability
- Resists hydrolysis under acidic/basic conditions (pH 1–12 at 25°C).
- Reacts with Grignard reagents at the carbonyl oxygen (e.g., formation of ketones) .
Ester Reactivity
- Transesterification : Reacts with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄).
- Aminolysis : Forms carboxamides with primary amines (e.g., benzylamine) .
Furan Ring Modifications
- Electrophilic substitution : Bromination at the 5-position using NBS in CCl₄ .
- Diels-Alder reactivity : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .
Catalytic Hydrogenation
The tetrahydrothieno[2,3-c]pyridine core undergoes partial hydrogenation under controlled conditions:
| Catalyst | H₂ Pressure | Solvent | Product |
|---|---|---|---|
| Pd/C (10%) | 1 atm | MeOH | Dihydrothienopyridine |
| PtO₂ | 3 atm | EtOAc | Fully saturated derivative |
Selectivity : Controlled by catalyst choice and reaction time .
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura coupling with aryl boronic acids:
| Component | Conditions | Yield |
|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | 65% |
| 4-Bromophenylboronic acid | K₂CO₃ as base |
Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Studies :
- A study reported that several synthesized analogs showed MIC values ranging from 11 to 24 µg/mL against E. coli, indicating potent antibacterial activity. Compounds with electron-withdrawing groups such as chloro and fluoro substitutions exhibited enhanced activity compared to those with electron-donating groups .
| Compound Code | Substituent | MIC (µg/mL) |
|---|---|---|
| 6b | 4-ClC₆H₄ | 24 |
| 7k | 2,6-Cl₂C₆H₃ | 11 |
| 7c | 4-FC₆H₄ | 25 |
Antimycobacterial Activity
The compound has also shown promise in antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB).
- Research Findings :
- Among the tested compounds, those with dichloro substitutions displayed remarkable efficacy with MIC values as low as 11 µM against both the standard MTB H37Rv strain and an isoniazid-resistant clinical isolate. The presence of specific substituents significantly influenced the biological activity .
| Compound Code | MTB H37Rv MIC (µM) | Clinical Sample MIC (µM) |
|---|---|---|
| 6k | 11 | 11 |
| 7b | 24 | 24 |
| 7c | 25 | 25 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in tuberculosis. The results indicate that specific structural features of the compound facilitate strong binding affinities with MTB-related targets, suggesting potential for rational drug design .
Therapeutic Potential in Other Diseases
Beyond antimicrobial applications, there is ongoing research into the therapeutic potential of this compound in other disease contexts:
- Neurodegenerative Disorders : Some studies suggest that compounds similar to methyl 6-benzyl derivatives may have roles in modulating metabolic pathways associated with neurodegenerative diseases . The kynurenine pathway is particularly relevant here, as it has been implicated in various neurodegenerative conditions.
Future Directions and Case Studies
Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety profile of this compound in human subjects.
- Expanded Testing : Investigating its effects on other pathogens and its potential use in combination therapies.
- Mechanistic Studies : Further elucidating the mechanisms through which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Ethyl 6-Benzyl-2-((Diethylamino)(Phenylamino)Methyleneamino)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (5a)
- Core Structure: Shares the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine backbone.
- Key Differences: Position 2: Substituted with a bulky diethylamino-phenylamino methyleneamino group instead of furan-2-carboxamido. Position 3: Ethyl ester vs. methyl ester in the target compound.
- Implications: The bulkier substituent at position 2 may reduce solubility but increase receptor-binding specificity.
Ethyl-2-(Furan-2-Carboxamido)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride
- Core Structure: Identical tetrahydrothienopyridine scaffold.
- Key Differences :
- Position 6 : Ethyl group instead of benzyl.
- Position 3 : Carboxamide replaces methyl carboxylate.
- Implications: Reduced lipophilicity due to the ethyl group, possibly lowering membrane penetration.
Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride
- Core Structure: Same tetrahydrothienopyridine framework.
- Key Differences: Position 2: Amino group instead of furan-2-carboxamido.
- Implications: The amino group increases basicity, favoring ionic interactions with acidic residues in target proteins.
Thiazolo[3,2-a]Pyrimidine and Pyrimido[2,1-b]Quinazoline Derivatives (e.g., Compounds 11a, 12)
- Core Structure : Distinct heterocycles (thiazolo-pyrimidine, pyrimido-quinazoline) but shared functional motifs.
- Key Differences :
- 5-Methylfuran-2-yl group : Similar to the furan-2-carboxamido in the target compound but with a methyl substituent.
- Nitrile groups : Present in 11a and 12 but absent in the target compound.
- Implications :
Research Findings and Implications
- TNF-α Inhibition : The target compound’s benzyl and furan-2-carboxamido groups are critical for potent TNF-α suppression, as shown in rat whole-blood assays .
- Receptor Binding: Analogous 2-amino-3-benzoylthiophenes () demonstrate that aromatic substituents (e.g., trifluoromethyl) enhance receptor affinity, suggesting the benzyl group in the target compound may play a similar role .
- Metabolic Stability : Methyl esters (target compound) are more prone to hydrolysis than ethyl esters (Compound 5a), impacting dosing frequency .
Biological Activity
Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of tetrahydrothienopyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of this compound includes a tetrahydrothieno[2,3-c]pyridine core with various substituents that are believed to influence its biological activity.
Biological Activity Overview
Research has indicated that compounds within this class exhibit a range of pharmacological effects. The following sections detail specific biological activities and findings related to this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrahydrothienopyridine derivatives. Notably:
- Synthesis and Testing : A study synthesized various substituted tetrahydrothieno[2,3-c]pyridines and assessed their antimicrobial activity against common pathogens. The derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 15.62 µg/mL to 32 µg/mL against strains like E. coli and K. pneumoniae, indicating significant antimicrobial potential .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.62 | Antibacterial |
| Compound B | 32.00 | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that tetrahydrothienopyridine derivatives could induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that these compounds could inhibit cell proliferation effectively .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through caspase activation pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of tetrahydrothienopyridine derivatives are also noteworthy:
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly when administered in appropriate dosages. For instance, a study reported a reduction in paw edema in rats treated with these compounds compared to controls .
Case Studies
- Case Study on Antimicrobial Efficacy : A specific case involved testing a series of tetrahydrothienopyridine derivatives against Fusarium oxysporum. The most active compound demonstrated an MIC comparable to established antifungal agents .
- Case Study on Cancer Cell Lines : Another study focused on the effect of these compounds on HEPG-2 liver cancer cells. Results showed significant inhibition of cell growth at concentrations as low as 10 µM .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?
To confirm the molecular structure, employ a combination of 1H-NMR for analyzing proton environments and functional groups, X-ray crystallography for resolving stereochemistry and spatial arrangement, and IR spectroscopy to identify carbonyl (C=O) and amide (N–H) bonds. For example, X-ray crystallography can reveal the fused thieno[2,3-c]pyridine core and substituent orientations, while NMR can validate the benzyl and furan-2-carboxamido groups .
Q. What are the standard synthetic routes for preparing this compound?
A typical synthesis involves:
Cyclization reactions using thiophene derivatives and pyridine precursors to form the tetrahydrothieno[2,3-c]pyridine core.
Amide coupling (e.g., via EDC/HOBt) to introduce the furan-2-carboxamido group.
Esterification with methyl chloroformate.
Salt formation using hydrochloric acid.
Reaction optimization (e.g., microwave-assisted synthesis or solvent-free conditions) may improve yields .
Q. How should researchers handle solubility challenges during in vitro assays?
Due to limited solubility in aqueous buffers, dissolve the compound in DMSO or DMF (≤1% v/v) for biological testing. Pre-screen for solvent interference using vehicle controls. Dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thieno[2,3-c]pyridine core formation?
Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency (e.g., 80°C for 30 minutes vs. 24 hours conventional heating) .
- Catalyst screening : Transition metals like Cu(I) or Pd(II) may accelerate ring closure.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
A comparative study of these parameters is critical for process scalability .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
To address discrepancies:
Standardize assays : Use consistent cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial studies) and dose ranges (e.g., 1–100 µM).
Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing furan-2-carboxamido with thiophene-2-carboxamido) to isolate pharmacophore contributions .
Target validation : Perform kinase inhibition profiling or proteomics to identify off-target effects .
Q. What computational methods are suitable for predicting binding modes with biological targets?
Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with putative targets (e.g., kinase domains). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair computational results with surface plasmon resonance (SPR) for kinetic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
